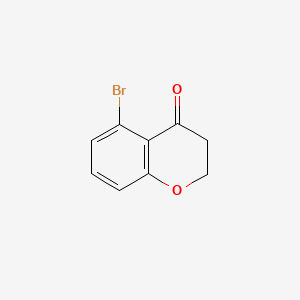

5-Bromo-4-Chromanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWQBLPTSSWLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670469 | |

| Record name | 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199782-67-6 | |

| Record name | 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromo-4-Chromanone

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. It details the chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities associated with the chromanone scaffold.

Chemical Structure and Properties

This compound, with the IUPAC name 5-bromo-2,3-dihydrochromen-4-one, is a derivative of chromanone where a bromine atom is substituted at the C5 position of the aromatic ring. The chromanone core is a bicyclic structure formed by the fusion of a benzene ring and a dihydropyran-4-one ring. This scaffold is a key building block for a variety of more complex molecules, including flavonoids and other biologically active compounds.[1][2]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-bromo-2,3-dihydrochromen-4-one | [1] |

| Synonyms | 5-Bromochroman-4-one | [1] |

| CAS Number | 1199782-67-6 | [1] |

| Chemical Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.06 g/mol | [1] |

| Boiling Point | 339.4 ± 42.0 °C at 760 mmHg | [1] |

| Appearance | Data not available (often pale solids) | |

| Melting Point | Data not available | |

| InChI Key | ZZWQBLPTSSWLPE-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected characteristic signals can be predicted based on its structure and data from analogous compounds like 4-chromanone and its other halogenated derivatives.[3][4]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Characteristic Signals |

| ¹H NMR | • Aromatic Protons (H6, H7, H8): ~7.0-7.8 ppm (multiplets).• -O-CH₂- Protons (H2): ~4.5 ppm (triplet).• -CH₂-C=O Protons (H3): ~2.8 ppm (triplet). |

| ¹³C NMR | • Carbonyl Carbon (C4): ~191 ppm.• Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): ~115-161 ppm (C5 attached to Br will be downfield).• -O-CH₂- Carbon (C2): ~67 ppm.• -CH₂-C=O Carbon (C3): ~43 ppm. |

| IR (Infrared) | • C=O Stretch (Ketone): ~1680-1690 cm⁻¹ (strong).• C-O-C Stretch (Ether): ~1220-1280 cm⁻¹.• Aromatic C=C Stretches: ~1450-1600 cm⁻¹.• Aromatic C-H Stretch: >3000 cm⁻¹.• Aliphatic C-H Stretch: <3000 cm⁻¹.• C-Br Stretch: ~550-650 cm⁻¹ (in fingerprint region). |

| Mass Spec (MS) | • Molecular Ion (M⁺): A characteristic doublet peak at m/z 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.• Key Fragments: Loss of Br (m/z 147), loss of CO (m/z 198/200). |

Experimental Protocols

The synthesis of this compound can be achieved via several methods common for chromanone synthesis. A prevalent method is the intramolecular cyclization of a corresponding substituted phenol. Below is a representative protocol adapted from general literature procedures for chromanone synthesis.[3]

Protocol: Synthesis via Intramolecular Oxa-Michael Addition

This protocol describes the synthesis starting from 2'-hydroxy-5'-bromoacetophenone, which undergoes a base-catalyzed reaction with a formaldehyde equivalent, followed by intramolecular cyclization.

1. Materials:

-

2'-hydroxy-5'-bromoacetophenone

-

Paraformaldehyde or Diethoxymethane

-

Pyrrolidine or Diisopropylamine (DIPA) as a base catalyst

-

Ethanol or other suitable alcohol as solvent

-

Hydrochloric acid (1 M aq.)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

2. Procedure:

-

To a solution of 2'-hydroxy-5'-bromoacetophenone (1.0 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents).

-

Add the base catalyst, such as pyrrolidine (1.1 equivalents), to the mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Acidify the mixture with 1 M HCl to neutralize the base.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

3. Purification:

-

The crude this compound can be purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexane.

4. Characterization:

-

The structure and purity of the final product should be confirmed using spectroscopic methods as outlined in Table 2 (NMR, IR, MS) and by determining its melting point.

Biological Activity and Signaling Pathways

While specific data on this compound is limited, the broader class of chromanone derivatives has been extensively studied for various pharmacological activities, particularly as anti-inflammatory agents.[5] Several studies have demonstrated that certain chromanone derivatives can effectively mitigate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]

The mechanism often involves the modulation of upstream signaling cascades, such as those initiated by Toll-like receptor 4 (TLR4). Upon stimulation by lipopolysaccharide (LPS), TLR4 triggers a cascade involving adaptor proteins like MyD88, leading to the activation of TAK1 kinase. TAK1, in turn, activates the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to promote the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][8]

Furthermore, the PI3K/Akt signaling pathway is also implicated and can be disturbed by chromanone derivatives, affecting the overall NF-κB activation state.[5][9][[“]]

Visualization of Inhibitory Pathway

The following diagram illustrates the proposed mechanism by which chromanone derivatives inhibit the TLR4-mediated NF-κB signaling pathway.

Safety and Handling

This compound is classified as a chemical that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code(s) | Statement | Reference(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

General Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from sources of ignition.

-

Store in a tightly closed container in a cool, dry place.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C9H7BrO2 | CID 45489804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. HM-chromanone attenuates obesity and adipose tissue inflammation by downregulating SREBP-1c and NF-κb pathway in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphoinositide 3 Kinase Mediates Toll-Like Receptor 4-Induced Activation of NF-κB in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

5-Bromo-4-Chromanone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-Chromanone, a heterocyclic compound belonging to the chromanone class of molecules. While specific research on the 5-bromo isomer is limited, this document extrapolates from the well-studied chromanone scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide covers its chemical properties, potential synthesis, and the broader biological context of chromanones in drug discovery.

Core Compound Data

The fundamental chemical identifiers for this compound are summarized below. This data is essential for compound registration, sourcing, and characterization.

| Property | Value |

| CAS Number | 1199782-67-6 |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.06 g/mol |

| IUPAC Name | 5-bromo-2,3-dihydrochromen-4-one |

| Synonyms | 5-Bromochroman-4-one |

Introduction to the Chromanone Scaffold

Chromanones (2,3-dihydro-4H-chromen-4-ones) and their derivatives are a significant class of oxygen-containing heterocyclic compounds widely found in natural products like flavonoids and homoisoflavonoids.[4] The chromanone framework is a key building block for designing and synthesizing novel therapeutic agents.[4] These compounds exhibit a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][4] Their versatility makes them attractive scaffolds for drug development programs.

Synthetic Protocols

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for creating substituted 4-chromanones. A common and efficient method involves a one-pot, base-mediated reaction between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, often facilitated by microwave irradiation.[5][6]

General Experimental Protocol: Synthesis of Substituted 4-Chromanones

This protocol describes a general method for synthesizing the chromanone core, which can be adapted for this compound by using 2'-hydroxy-5'-bromoacetophenone as a starting material.

Materials:

-

Substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-bromoacetophenone)

-

Appropriate aldehyde (e.g., formaldehyde or its equivalent)

-

Base (e.g., Diisopropylamine - DIPA, Pyrrolidine)

-

Solvent (e.g., Ethanol, Methanol)

-

Microwave reactor

-

Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

-

In a microwave-safe vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the aldehyde (1.1 mmol), and the base (1.1 mmol) in the chosen solvent (3-5 mL).[6]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a temperature between 160-170 °C for approximately 1 hour.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure 4-chromanone derivative.[6]

-

Characterize the final product using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

General Synthesis Workflow

The logical flow for the synthesis of a chromanone derivative is depicted below.

Caption: General workflow for the synthesis of 4-chromanone derivatives.

Biological Activity and Potential Applications

The biological activities of the chromanone scaffold are largely determined by the substitution pattern on the bicyclic ring system.[5] Bromine substitution, as in this compound, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Derivatives of chromanone have been investigated for a variety of therapeutic applications:

-

Anticancer Activity: Many chromanone derivatives have shown potent antiproliferative effects against various cancer cell lines.[4][7]

-

Antimicrobial and Antifungal Activity: The chromanone core is found in compounds with significant activity against bacteria and fungi, including resistant strains.[8][9]

-

Enzyme Inhibition: Substituted chromanones have been developed as selective inhibitors for enzymes such as Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases.[5]

-

Quorum Sensing Inhibition: Certain chromanone derivatives have been identified as potent inhibitors of quorum sensing in bacteria, a mechanism that controls virulence.[8]

Hypothetical Signaling Pathway Modulation

Given the known anti-inflammatory and anticancer activities of many chromanone derivatives, a compound like this compound could potentially modulate key signaling pathways involved in these processes, such as the NF-κB pathway, which is a central regulator of inflammation and cell survival.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a standard battery of in vitro assays would be employed. A primary screen would typically involve evaluating its cytotoxicity against relevant cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Normal cell line (e.g., HMEC-1) for selectivity assessment[7]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (DMSO).[6]

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This guide serves as a foundational resource for researchers interested in this compound. While direct data on this specific molecule is sparse, the rich pharmacology of the broader chromanone class provides a strong rationale for its investigation as a potential therapeutic agent.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpc.com [ijrpc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-2,3-dihydro-4H-chromen-4-one

IUPAC Name: 5-Bromo-2,3-dihydro-4H-chromen-4-one

This technical guide provides a comprehensive overview of 5-bromo-2,3-dihydro-4H-chromen-4-one, a halogenated derivative of the chromanone scaffold. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It details the synthesis, potential biological activities, and relevant experimental protocols associated with this compound and its analogs.

Chemical Properties and Synthesis

5-Bromo-2,3-dihydro-4H-chromen-4-one belongs to the flavanone family, a class of flavonoids characterized by a C6-C3-C6 skeleton. The presence of a bromine atom at the 5-position of the chromanone core significantly influences its electronic properties and can modulate its biological activity.

General Synthesis Approach

The synthesis of substituted chroman-4-ones, including 5-bromo-2,3-dihydro-4H-chromen-4-one, is often achieved through a base-promoted condensation reaction between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. This reaction can be efficiently carried out using microwave irradiation, which often leads to higher yields and shorter reaction times.

A plausible synthetic route to 5-bromo-2,3-dihydro-4H-chromen-4-one would involve the reaction of 2'-hydroxy-6'-bromoacetophenone with formaldehyde. The initial aldol condensation product would then undergo intramolecular cyclization to yield the target chromanone.

Experimental Protocol: General Synthesis of Substituted Chroman-4-ones

The following is a general experimental protocol for the synthesis of 2-alkyl-substituted chroman-4-one derivatives, which can be adapted for the synthesis of 5-bromo-2,3-dihydro-4H-chromen-4-one by using the appropriate starting materials.

Materials:

-

Appropriate 2′-hydroxyacetophenone (1.0 equivalent)

-

Appropriate aldehyde (1.1 equivalents)

-

Diisopropylethylamine (DIPA) (1.1 equivalents)

-

Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

-

Dichloromethane

-

1 M Sodium Hydroxide (aq)

-

1 M Hydrochloric Acid (aq)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.

-

Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[1]

Biological Activity and Therapeutic Potential

Chroman-4-one and chromone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of bromine substituents can enhance the potency and selectivity of these compounds for various biological targets.

Sirtuin 2 (SIRT2) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including aging, metabolism, and cancer. SIRT2, in particular, has emerged as a promising target for the treatment of neurodegenerative diseases and cancer. Several substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2.[2][3][4][5]

Table 1: SIRT2 Inhibitory Activity of a Brominated Chroman-4-one Analog

| Compound | IC₅₀ (μM) for SIRT2 | Selectivity over SIRT1 and SIRT3 |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High |

Data sourced from Fridén-Saxin et al. (2012).[2][3][4][5]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[6][7] Chromone and flavanone derivatives have been shown to possess anti-inflammatory properties, with some studies suggesting that their mechanism of action involves the inhibition of the NF-κB pathway.[6]

Although a specific study detailing the anti-inflammatory activity and the precise mechanism of 5-bromo-2,3-dihydro-4H-chromen-4-one is not available in the provided search results, the general anti-inflammatory potential of the chromanone scaffold suggests that this compound may also exhibit such properties. Flavonoids, a class of compounds to which 5-bromo-2,3-dihydro-4H-chromen-4-one belongs, have demonstrated a broad range of pharmacological properties, including anti-inflammatory activity.[8]

Experimental Protocol: In Vitro NF-κB Inhibition Assay (General)

A common method to assess the inhibition of the NF-κB pathway is through a luciferase reporter gene assay in a suitable cell line (e.g., HEK293T).

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Tumor Necrosis Factor-α (TNF-α)

-

Test compound (5-bromo-2,3-dihydro-4H-chromen-4-one)

-

Luciferase assay reagent

-

Cell culture medium and supplements

Procedure:

-

Transfect HEK293T cells with the NF-κB luciferase reporter plasmid.

-

After 24-48 hours, treat the cells with various concentrations of the test compound for a predetermined time.

-

Stimulate the cells with TNF-α to induce NF-κB activation.

-

After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of substituted chroman-4-ones.

Caption: General synthetic workflow for substituted chroman-4-ones.

Proposed Anti-inflammatory Signaling Pathway

This diagram depicts a simplified model of the NF-κB signaling pathway and the potential point of inhibition by a chromanone derivative.

Caption: Potential inhibition of the NF-κB pathway by 5-bromo-2,3-dihydro-4H-chromen-4-one.

Conclusion

5-Bromo-2,3-dihydro-4H-chromen-4-one represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methods for chromanone formation. Based on the biological activities of related brominated chromanones, this compound holds promise as a potential inhibitor of SIRT2 and may possess anti-inflammatory properties through modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate the specific biological activities, mechanism of action, and therapeutic potential of this compound. This guide provides a foundational resource for scientists and researchers interested in exploring the chemistry and biology of 5-bromo-2,3-dihydro-4H-chromen-4-one and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. air.unimi.it [air.unimi.it]

- 7. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. forskning.ruc.dk [forskning.ruc.dk]

Physical and chemical properties of 5-Bromo-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-Chromanone is a halogenated derivative of the chromanone scaffold, a core structure found in a variety of naturally occurring compounds and synthetic molecules of medicinal interest. The chromanone framework is recognized as a "privileged structure" in drug discovery, signifying its ability to bind to a diverse range of biological targets. The introduction of a bromine atom at the 5-position of the chromanone ring system can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and a subject of interest for chemical and biological research. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with detailed experimental protocols and visualizations to support further research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models or inferred from related structures.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 227.06 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available (for 5-bromo isomer). For comparison, 6-Bromo-4-Chromanone has a melting point of 77-83 °C.[1] | --INVALID-LINK-- |

| Boiling Point | 339.4 ± 42.0 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide (DMF). Low solubility in water.[2] | |

| CAS Number | 37735-89-8 (This CAS number is associated with the parent compound, 4-Chromanone, in some sources. The specific CAS for this compound is not consistently reported). | |

| IUPAC Name | 5-bromo-2,3-dihydrochromen-4-one | --INVALID-LINK-- |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (3H): The protons on the benzene ring will appear as a complex multiplet in the downfield region (approx. δ 7.0-8.0 ppm). The bromine atom at the 5-position will influence the chemical shifts and coupling patterns of the adjacent protons.

-

Methylene Protons at C2 (2H): These protons adjacent to the ether oxygen will likely appear as a triplet around δ 4.5 ppm.

-

Methylene Protons at C3 (2H): These protons adjacent to the carbonyl group will appear as a triplet around δ 2.8 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (C4): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will show signals between δ 110-160 ppm. The carbon bearing the bromine atom (C5) will have a distinct chemical shift.

-

Methylene Carbon (C2): The carbon adjacent to the oxygen will appear around δ 65-75 ppm.

-

Methylene Carbon (C3): The carbon adjacent to the carbonyl group will be found around δ 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present.

-

C=O Stretch: A strong, sharp peak is expected in the region of 1680-1700 cm⁻¹ for the ketone carbonyl group.

-

C-O Stretch: An absorption band for the ether linkage will be observed in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks will be present above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands will appear in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption may be observed in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z 226 and 228 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways may include the loss of CO, Br, and cleavage of the dihydropyranone ring.

Synthesis and Reactivity

Chromanones are commonly synthesized through intramolecular cyclization reactions. A general and efficient method for the synthesis of substituted chromanones involves a microwave-assisted one-pot reaction.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the presence of the ether linkage. It can undergo various reactions, including nucleophilic addition to the carbonyl group, electrophilic substitution on the aromatic ring, and reactions at the α-carbon to the carbonyl.

Biological Activity and Applications

Chromanone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The specific biological activities of this compound are not extensively documented, but it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4]

Some chromanone derivatives have been shown to exert their anti-inflammatory effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

MAPK Signaling Pathway Inhibition by Chromanone Derivatives

Caption: Inhibition of the MAPK signaling pathway by chromanone derivatives.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is adapted from general methods for the synthesis of substituted chromanones.

Materials:

-

2'-Hydroxy-5'-bromoacetophenone

-

Acetaldehyde

-

Pyrrolidine (or another suitable base)

-

Ethanol

-

Microwave reactor

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a microwave-safe reaction vessel, combine 2'-Hydroxy-5'-bromoacetophenone (1.0 mmol), acetaldehyde (1.2 mmol), and pyrrolidine (1.2 mmol) in ethanol (5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 30 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

-

Characterize the product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 6-Bromo-4-chromanone 49660-57-3 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. americanelements.com [americanelements.com]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-4-Chromanone. Due to the absence of a publicly available, experimentally verified dataset for this specific compound, this guide presents predicted spectral data based on established principles of NMR spectroscopy and known substituent effects. The information herein is crucial for the structural elucidation, purity assessment, and quality control of this compound and its derivatives in research and drug development.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on the known spectra of 4-chromanone and the anticipated electronic effects of the bromine substituent on the aromatic ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The bromine atom at the C5 position will influence the chemical shifts and coupling patterns of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Methylene) | ~ 4.6 | Triplet (t) | ~ 6.5 |

| H-3 (Methylene) | ~ 2.8 | Triplet (t) | ~ 6.5 |

| H-6 (Aromatic) | ~ 7.6 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| H-7 (Aromatic) | ~ 7.0 | Triplet (t) | J ≈ 8.0 |

| H-8 (Aromatic) | ~ 7.8 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

¹³C NMR Spectral Data Summary

The ¹³C NMR spectrum will provide information about the carbon framework of this compound. The carbonyl carbon and the carbon bearing the bromine atom are expected to have characteristic chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Methylene) | ~ 67 |

| C-3 (Methylene) | ~ 37 |

| C-4 (Carbonyl) | ~ 190 |

| C-4a (Quaternary) | ~ 122 |

| C-5 (C-Br) | ~ 115 |

| C-6 (Aromatic CH) | ~ 138 |

| C-7 (Aromatic CH) | ~ 124 |

| C-8 (Aromatic CH) | ~ 129 |

| C-8a (Quaternary) | ~ 160 |

Experimental Protocols for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

-

Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) should be used.

-

Acquisition Parameters:

-

Spectral Width: 12-15 ppm

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency) is suitable.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with single lines for each carbon.

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm or the solvent peak (CDCl₃ at 77.16 ppm).

-

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using NMR spectroscopy.

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Infrared Spectroscopy of Chromanones

The chromanone core is a key structural motif found in a variety of biologically active compounds. Infrared spectroscopy plays a crucial role in the characterization of newly synthesized chromanone derivatives by confirming the presence of key functional groups. The most prominent features in the IR spectrum of a chromanone are the carbonyl (C=O) stretching vibration and the absorptions associated with the aromatic ring and the ether linkage. For substituted chromanones, such as 5-Bromo-4-Chromanone, additional characteristic bands corresponding to the substituent are expected. The precise frequencies of these vibrational modes can be influenced by the nature and position of substituents on the chromanone ring system.

Expected Infrared Absorption Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are predicted based on the analysis of its functional groups and comparison with structurally related compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| ~ 2960 - 2850 | Medium to Weak | Aliphatic C-H Stretching (in the dihydropyranone ring) |

| ~ 1680 | Strong | C=O (Ketone) Stretching |

| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretching |

| ~ 1300 - 1200 | Strong | Aryl Ether C-O Stretching |

| ~ 1200 - 1000 | Medium | C-C Stretching |

| ~ 900 - 675 | Strong | Aromatic C-H Bending (Out-of-Plane) |

| ~ 600 - 500 | Medium to Weak | C-Br Stretching |

Experimental Protocol for FT-IR Analysis of Solid this compound

This section details a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

-

Solid sample of this compound.

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

-

Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

-

-

Sample Preparation and Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Interpretation:

-

Process the resulting spectrum as needed (e.g., baseline correction).

-

Identify the characteristic absorption bands and compare them with the expected values to confirm the structure of the compound.

-

-

Cleaning:

-

After the measurement, release the pressure clamp and remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination.

-

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chromanone derivative, highlighting the role of IR spectroscopy.

Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.

Discussion of Expected Spectral Features

The IR spectrum of this compound is expected to be dominated by a strong absorption band around 1680 cm⁻¹ due to the carbonyl (C=O) stretching vibration. The position of this band is characteristic of an aryl ketone and is a key indicator of the chromanone structure. The aromatic nature of the compound will be evident from the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. The presence of the ether linkage is confirmed by a strong C-O stretching band, typically observed between 1300 and 1200 cm⁻¹. Finally, the bromine substituent is expected to show a C-Br stretching vibration in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. The collective analysis of these bands allows for the unambiguous confirmation of the this compound structure.

Conclusion

While experimental infrared spectral data for this compound is not extensively published, a comprehensive understanding of its expected spectral features can be derived from its molecular structure. This guide provides researchers with the necessary information to predict, acquire, and interpret the IR spectrum of this compound. The provided experimental protocol and characterization workflow serve as valuable resources for the synthesis and analysis of this and other related chromanone derivatives, aiding in the advancement of medicinal chemistry and drug development.

Mass spectrometry analysis of 5-Bromo-4-Chromanone

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct mass spectral data for this specific analyte, this document presents a scientifically grounded, hypothetical analysis based on established principles of mass spectrometry for structurally related compounds. It includes a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the analysis of such molecules.[2] Furthermore, this guide outlines the expected fragmentation patterns and presents the anticipated quantitative data in a structured tabular format. Visual diagrams generated using Graphviz are provided to illustrate the experimental workflow and a proposed fragmentation pathway, adhering to the specified formatting guidelines.

Introduction to this compound

This compound is a halogenated derivative of the chromanone scaffold. Chromanones and related structures are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] The introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. Accurate characterization of such compounds is a critical step in drug discovery and development, with mass spectrometry serving as a cornerstone for structural elucidation and purity assessment.

Mass Spectrometry of Chromanones

The mass spectrometric behavior of chromanones is influenced by the presence of the keto group, the aromatic ring, and the ether linkage within the heterocyclic system. Under typical soft ionization techniques, such as electrospray ionization (ESI), chromanones are expected to form protonated molecules, [M+H]+.[4] Electron Ionization (EI), often coupled with Gas Chromatography (GC), is a harder ionization technique that induces characteristic fragmentation, providing valuable structural information.[5]

Proposed Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method for the analysis of this compound due to its volatility and thermal stability.[2][6]

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL for calibration and quantification purposes.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be run alongside the analytical samples to ensure data quality.

3.2. Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan |

Data Presentation: Expected Mass Spectral Data

The following table summarizes the expected major ions for this compound in an EI mass spectrum. The presence of bromine is readily identifiable by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M+ and M+2).

| m/z (Proposed) | Ion Structure | Description |

| 226/228 | [C9H7BrO2]+• | Molecular Ion (M+•) |

| 198/200 | [C8H6BrO]+• | Loss of CO |

| 183/185 | [C7H4BrO]+ | Loss of C2H3O |

| 155/157 | [C6H4Br]+ | Loss of C3H3O2 |

| 120 | [C8H8O]+• | Loss of Br |

| 105 | [C7H5O]+ | Loss of Br and CH3 |

| 77 | [C6H5]+ | Phenyl cation |

Mandatory Visualizations

Caption: GC-MS Experimental Workflow for this compound Analysis.

Caption: Proposed EI Fragmentation Pathway of this compound.

Interpretation of Fragmentation Patterns

The fragmentation of this compound under Electron Ionization (EI) is expected to be directed by the functional groups present. The molecular ion peak should be observable, exhibiting the characteristic isotopic signature of a single bromine atom (M+ and M+2 peaks of nearly equal intensity).

Key fragmentation pathways are likely to include:

-

Loss of CO: A common fragmentation for ketones, leading to the fragment at m/z 198/200.

-

Retro-Diels-Alder (RDA) fragmentation: While not explicitly shown in the simplified pathway, RDA reactions are common in cyclic systems and could contribute to the spectrum.

-

Cleavage of the ether bond and subsequent rearrangements: This can lead to various smaller fragments.

-

Loss of the bromine atom: This would result in a fragment at m/z 120.

-

Formation of acylium ions: The carbonyl group can stabilize a positive charge, leading to characteristic fragments.[7]

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The provided hypothetical data, experimental protocol, and fragmentation pathways offer a robust starting point for researchers and scientists. The methodologies and interpretative strategies outlined herein are broadly applicable to the analysis of related chromanone derivatives and other small molecules in a drug discovery and development context. Further empirical studies are warranted to validate these proposed fragmentation patterns and to fully characterize the mass spectrometric behavior of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. spectroinlets.com [spectroinlets.com]

- 3. ijrpc.com [ijrpc.com]

- 4. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uni-saarland.de [uni-saarland.de]

- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Initial Biological Activity Screening of 5-Bromo-4-Chromanone and its Congeners

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide outlines a representative framework for the initial biological activity screening of a specific derivative, 5-Bromo-4-Chromanone. Due to the limited publicly available data on the 5-bromo isomer, this document leverages findings from closely related chromanone analogs to present a comprehensive overview of potential activities, detailed experimental protocols, and data interpretation. The primary activities explored include cytotoxic, antimicrobial, and enzyme inhibitory effects, providing a foundational strategy for evaluating novel chromanone derivatives.

Overview of Potential Biological Activities

The chromanone skeleton is a versatile scaffold whose biological activity is significantly influenced by its substitution pattern.[3] Halogenation, including bromination, can critically impact a compound's potency and selectivity. Derivatives of 4-chromanone have demonstrated significant potential in several therapeutic areas:

-

Anticancer/Cytotoxic Activity: Various chromanone derivatives have been shown to inhibit the proliferation of cancer cell lines, with some exhibiting potent cytotoxicity comparable to reference drugs.[4][5] The mechanism often involves the induction of apoptosis through caspase-dependent pathways.[5]

-

Antimicrobial Activity: The scaffold has yielded compounds with notable activity against pathogenic microorganisms, including Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains.[6][7]

-

Enzyme Inhibition: Specific chromanone derivatives have been identified as selective inhibitors of enzymes implicated in disease, such as Sirtuin 2 (SIRT2), a target relevant to neurodegenerative disorders.[3]

-

Anti-inflammatory Activity: Certain analogs exhibit anti-neuroinflammatory properties by modulating key signaling pathways like NF-κB.[8]

General Screening Workflow

A typical initial screening process is designed to efficiently identify and characterize the primary biological activities of a novel compound. The workflow begins with broad cytotoxicity assays to establish a therapeutic window, followed by more specific functional assays.

Data Presentation: Biological Activities of Representative Chromanones

The following tables summarize quantitative data for various 4-chromanone derivatives, serving as a proxy for the potential activity of this compound.

Table 1: Cytotoxic Activity of Chromanone Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 14d | 3-Methylidene, 2-isopropyl | NALM-6 (Leukemia) | 0.5 ± 0.05 | [4] |

| 14d | 3-Methylidene, 2-isopropyl | HL-60 (Leukemia) | 1.46 ± 0.16 | [4] |

| Compound 1 | Dibenzo[b,d]furan deriv. | A549 (Lung) | 5.95 ± 0.89 | [5] |

| Compound 1 | Dibenzo[b,d]furan deriv. | MCF-7 (Breast) | 5.55 ± 0.23 | [5] |

| Compound 1 | 3-Benzylidene deriv. | Various Colon Cancer | ~8–30 |[9] |

Table 2: Antimicrobial Activity of Chromanone Derivatives

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5j | 5,7-dihydroxy, 2-alkyl | MRSA | 3.13 | [6] |

| 5h | 5,7-dihydroxy, 2-alkyl | MRSA | 3.13 | [6] |

| Compound 21 | Homoisoflavonoid | Candida albicans | 15.6 | [7] |

| Compound 1 | 7-hydroxychroman-4-one | Candida albicans | 31.2 |[7] |

Table 3: Enzyme Inhibition by Chromanone Derivatives

| Compound ID | Substitution Pattern | Enzyme | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|---|

| 1a | 6,8-dibromo-2-pentyl | SIRT2 | 1.5 | Selective vs. SIRT1/SIRT3 | [3] |

| 3a | 6,8-dibromo-2-pentyl (Chromone) | SIRT2 | 5.5 | Selective vs. SIRT1/SIRT3 | [3] |

| 1k | 6,8-dibromo-2-propyl | SIRT2 | 10.6 | Selective vs. SIRT1/SIRT3 |[3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results.

4.1. Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][9]

-

Cell Seeding: Plate cells (e.g., A549, MCF-7, or a normal cell line like HMEC-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

4.2. Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5x10⁵ CFU/mL for bacteria or 0.5-2.5x10³ CFU/mL for fungi.

-

Controls: Include a positive control (microbes, no compound), a negative control (broth only), and a drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.

4.3. Enzyme Inhibition Assay (General Protocol)

This protocol describes a general fluorescence-based assay for enzyme inhibition, adaptable for targets like SIRT2.[3]

-

Reagent Preparation: Prepare assay buffer, substrate solution (e.g., a fluorogenic acetylated peptide), and enzyme solution (e.g., recombinant human SIRT2).

-

Compound Incubation: In a 96-well plate, add the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the co-substrate (e.g., NAD+ for sirtuins).

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.

-

Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC50 value.

Potential Mechanism of Action: Modulation of Inflammatory Pathways

Should initial screening indicate anti-inflammatory potential, subsequent studies might investigate the compound's effect on cellular signaling. Chromanone derivatives have been shown to inhibit the NF-κB pathway, a central mediator of inflammation.[8]

Conclusion

While direct experimental data for this compound is scarce, the extensive research on the 4-chromanone scaffold provides a robust blueprint for its initial biological evaluation. The screening strategy outlined in this guide—encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays—offers a systematic approach to uncovering its therapeutic potential. The presence of the bromo substituent is known to modulate biological activity, making the comprehensive screening of this specific analog a worthwhile endeavor. Positive hits from this initial screen would warrant progression to more advanced secondary assays, mechanism of action studies, and eventually, lead optimization through structure-activity relationship (SAR) analysis.

References

- 1. ijrpc.com [ijrpc.com]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei | MDPI [mdpi.com]

- 6. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 5-Bromo-4-Chromanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-Chromanone is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility in organic solvents is paramount for reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the fundamental principles governing its solubility and furnishes a detailed experimental protocol for its determination. The provided methodologies and frameworks will empower researchers to systematically evaluate the solubility of this compound in various organic solvents, ensuring optimal conditions for their scientific endeavors.

Introduction to this compound

This compound is a brominated derivative of chromanone, possessing a molecular formula of C₉H₇BrO₂ and a molecular weight of approximately 227.06 g/mol .[1] Its structure, featuring a polar ketone and ether functional group alongside a less polar brominated benzene ring, suggests a nuanced solubility profile. The interplay of these structural features dictates its interaction with different organic solvents, influencing its behavior in various chemical processes.

Theoretical Solubility Considerations

The solubility of a solid compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This adage implies that substances with similar polarities are more likely to be soluble in one another.

-

Polarity: The presence of the carbonyl (C=O) and ether (C-O-C) groups imparts a degree of polarity to the this compound molecule. Therefore, it is expected to exhibit some solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

-

Nonpolar Characteristics: The aromatic benzene ring and the bromine atom contribute to the nonpolar character of the molecule. This suggests that it will also have some solubility in nonpolar solvents (e.g., hexane, toluene).

The overall solubility in a given solvent will be a balance of these competing factors.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The table below is presented as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Observations |

| Hexane | C₆H₁₄ | 0.1 | ||||

| Toluene | C₇H₈ | 2.4 | ||||

| Dichloromethane | CH₂Cl₂ | 3.1 | ||||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ||||

| Acetone | C₃H₆O | 5.1 | ||||

| Isopropanol | C₃H₈O | 3.9 | ||||

| Ethanol | C₂H₅OH | 4.3 | ||||

| Methanol | CH₃OH | 5.1 | ||||

| Acetonitrile | C₂H₃N | 5.8 | ||||

| Dimethylformamide | C₃H₇NO | 6.4 | ||||

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, weigh the vial containing the solid residue of this compound.

-

The mass of the dissolved solid can be calculated by difference.

-

-

Quantitative Analysis (HPLC or UV-Vis):

-

Method Development: Develop a suitable analytical method (HPLC or UV-Vis) for the quantification of this compound. This involves selecting an appropriate wavelength for detection (for UV-Vis) or a mobile phase and column (for HPLC).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the developed analytical method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific, pre-existing quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By following the outlined procedures, researchers in drug development and organic synthesis can systematically generate the solubility data required to optimize their processes, from reaction setup and product purification to final formulation. This foundational knowledge is critical for harnessing the full potential of this compound as a valuable chemical intermediate.

References

The Chromanone Core: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one (chromanone) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. As a core component of numerous naturally occurring compounds and a versatile building block in synthetic chemistry, chromanone and its substituted derivatives exhibit a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of substituted chromanones, detailing key synthetic methodologies, presenting quantitative biological data, and outlining relevant experimental protocols and signaling pathways.

A Historical Overview of Chromanone Discovery and Synthesis

The history of chromanones is intrinsically linked to the broader exploration of chromones and flavonoids. Early investigations into natural products laid the groundwork for the isolation and characterization of these oxygen-containing heterocycles.

Early Developments (Late 19th - Early 20th Century): The late 19th and early 20th centuries saw the rise of modern organic chemistry, with a focus on the isolation and structural elucidation of natural products. The "chromone" tribal name was first used by Bloch and Kostaniecki in 1900.[1] One of the earliest and most significant natural chromones to be studied was Khellin, extracted from the plant Ammi visnaga.[2][3] While not a chromanone itself, the study of Khellin and its derivatives spurred interest in the broader class of benzopyranones.[2]

Key early synthetic methods that paved the way for chromanone synthesis include:

-

The Pechmann Condensation (1883): Discovered by Hans von Pechmann, this reaction initially focused on the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[4][5] However, variations of this reaction were later found to yield chromones, particularly with the use of different condensing agents.[5]

-

The Simonis Chromone Cyclization (1913): A significant advancement, the Simonis reaction demonstrated that the condensation of phenols with β-ketoesters in the presence of phosphorus pentoxide yields chromones instead of coumarins.[5] This provided a more direct route to the chromone scaffold.

-

The Kostanecki-Robinson Reaction: This method involves the acylation of o-hydroxyacetophenones followed by cyclization to form chromones.[6]

While these methods were primarily aimed at chromone synthesis, the reduction of the C2-C3 double bond in chromones provided an early pathway to the corresponding chromanones.

Mid-20th Century to Present: The Rise of Substituted Chromanones: The mid-20th century saw the development of more direct and versatile methods for synthesizing the chromanone core, leading to an explosion in the number of substituted derivatives. Key synthetic strategies that have been refined over the years include:

-

Intramolecular Friedel-Crafts Acylation: This has become a cornerstone of chromanone synthesis, involving the cyclization of 3-phenoxypropionic acids. The reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Microwave-Assisted Synthesis: The advent of microwave technology has significantly accelerated the synthesis of chromanones, often leading to higher yields and shorter reaction times compared to conventional heating methods.[7]

-

Organocatalytic Reactions: More recently, organocatalytic methods, such as aldol/oxa-Michael reactions, have been developed to afford highly substituted and enantiomerically enriched chromanones.

The increasing ease of synthesis has allowed for extensive structure-activity relationship (SAR) studies, leading to the discovery of substituted chromanones with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

Key Synthetic Methodologies: Experimental Protocols

This section details experimental protocols for two common methods of synthesizing substituted chromanones.

Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is adapted from a procedure for the synthesis of 2-alkyl-substituted chroman-4-ones via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[7]

Materials:

-

Appropriate 2'-hydroxyacetophenone (1.0 equiv)

-

Appropriate aldehyde (1.1 equiv)

-

Diisopropylethylamine (DIPA) (1.1 equiv)

-

Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

-

Dichloromethane

-

1 M NaOH (aq)

-

1 M HCl (aq)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a microwave-safe reaction vessel, add the 2'-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.

-

Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M NaOH (aq), 1 M HCl (aq), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.

Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropionic Acids

This protocol describes the cyclization of 3-phenoxypropionic acids to form the chroman-4-one core using polyphosphoric acid (PPA).

Materials:

-

3-Phenoxypropionic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Crushed ice

Procedure:

-

In a round-bottom flask, place the 3-phenoxypropionic acid.

-

Add polyphosphoric acid (typically 10 times the weight of the starting material).

-

Heat the mixture to 100 °C with efficient stirring for 1 hour.

-

Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.

Biological Activities and Quantitative Data

Substituted chromanones have been investigated for a wide range of biological activities. The following tables summarize some of the quantitative data reported in the literature.

Anticancer Activity